An In-depth Technical Guide to 7-fluoro-4-hydroxyquinolin-2(1H)-one: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide to 7-fluoro-4-hydroxyquinolin-2(1H)-one: A Privileged Scaffold in Drug Discovery
Executive Summary: 7-fluoro-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound built upon the quinolinone core, a structure recognized as a "privileged scaffold" in medicinal chemistry. Its unique arrangement of atoms, including a strategically placed fluorine, imparts specific physicochemical and biological properties that make it a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its molecular identity, synthesis, biological significance, and applications for researchers and drug development professionals. We will delve into the technical details of its properties, provide a validated synthesis protocol, and explore the rationale behind its use in modern drug discovery.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are found in a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This versatility has cemented the quinoline framework as a "privileged scaffold"—a molecular core that is capable of binding to multiple biological targets with high affinity.[4][5]
The 4-hydroxyquinolin-2(1H)-one tautomer, in particular, has garnered significant attention. This structural motif is present in numerous bioactive compounds and serves as a crucial intermediate in organic synthesis.[6][7] The introduction of a fluorine atom at the 7-position further refines the molecule's properties. Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[8] This strategic fluorination makes 7-fluoro-4-hydroxyquinolin-2(1H)-one a highly attractive starting point for designing next-generation therapeutics.
Molecular Identity and Physicochemical Profile
Chemical Structure and Identifiers
The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers.
-
IUPAC Name: 7-Fluoro-4-hydroxy-1H-quinolin-2-one
-
Tautomerism: It's critical to recognize that this compound exists in equilibrium between the keto (-one) and enol (-ol) forms, with the 4-hydroxy-2-quinolone form generally being predominant.
| Identifier | Value | Source |
| CAS Number | 71886-20-9 | [9] |
| Molecular Formula | C₉H₆FNO₂ | N/A |
| Molecular Weight | 179.15 g/mol | N/A |
Physicochemical Properties
The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from closely related analogs like 7-Fluoro-4-hydroxycoumarin.
| Property | Estimated Value / Observation | Rationale / Significance |
| Appearance | Likely an off-white to pale yellow solid. | Based on analogs like 7-fluoro-4-hydroxycoumarin.[10] |
| Melting Point | Expected to be >200 °C. | High melting points are characteristic of planar, hydrogen-bonding capable heterocyclic systems.[10] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF). | The hydroxy and ketone groups allow for hydrogen bonding, but the aromatic core limits aqueous solubility. |
| pKa | The 4-hydroxyl group is acidic (estimated pKa ~7-9). | This acidity is crucial for its role in hydrogen bonding at physiological pH and influences its solubility and interaction with biological targets. |
Spectroscopic Signature
-
¹H NMR: Aromatic protons would appear in the δ 7.0-8.0 ppm range, with splitting patterns influenced by the fluorine atom (J-coupling). The C3 proton would appear as a singlet around δ 5.5-6.0 ppm. The N-H and O-H protons would be broad singlets, with chemical shifts dependent on solvent and concentration.
-
¹³C NMR: The carbonyl carbon (C2) would be significantly downfield (>160 ppm). The carbon bearing the fluorine (C7) would show a large one-bond C-F coupling constant.
-
FT-IR: Characteristic peaks would include a broad O-H stretch (~3200-3400 cm⁻¹), an N-H stretch (~3100-3300 cm⁻¹), and a strong C=O stretch (~1650-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 180.04.
Synthesis and Purification Workflow
Retrosynthetic Analysis and Strategic Approach
The synthesis of 4-hydroxyquinolin-2-ones is well-established in organic chemistry. A common and effective method is the cyclization of an appropriately substituted aniline with a malonic acid derivative. For 7-fluoro-4-hydroxyquinolin-2(1H)-one, the most logical precursors are 3-fluoroaniline and diethyl malonate. The reaction proceeds via an initial acylation followed by a thermally-induced intramolecular cyclization (Conrad-Limpach-Knorr reaction).
Detailed Step-by-Step Synthesis Protocol
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Step 1: N-Acylation of 3-Fluoroaniline
-
To a round-bottom flask, add 3-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture at 140-150 °C for 2-3 hours with stirring. The reaction can be monitored by TLC for the disappearance of the starting aniline.
-
Allow the mixture to cool to approximately 100 °C. Add ethanol (2-3 volumes) to the reaction mixture to precipitate the intermediate, diethyl 2-((3-fluorophenyl)amino)maleate.
-
Cool the mixture in an ice bath, filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Thermal Cyclization
-
Place the dried intermediate from Step 1 into a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 240-250 °C under a nitrogen atmosphere. The cyclization reaction is typically complete within 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The product, 7-fluoro-4-hydroxyquinolin-2(1H)-one, will precipitate from the solvent.
-
Dilute the mixture with a non-polar solvent like hexanes to facilitate complete precipitation.
-
Filter the crude product and wash thoroughly with hexanes to remove the high-boiling point solvent.
Purification and Characterization Protocol
-
The crude solid is often contaminated with residual solvent and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF) is the preferred method of purification.
-
Wash the purified crystals with a minimal amount of cold solvent and dry under high vacuum.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected spectroscopic signatures outlined in Section 2.3.
Workflow Visualization
Caption: Synthesis and purification workflow for 7-fluoro-4-hydroxyquinolin-2(1H)-one.
Biological Significance and Applications in Drug Discovery
The 7-fluoro-4-hydroxyquinolin-2(1H)-one scaffold is a precursor and key structural element in a variety of biologically active molecules. Its value lies in its ability to be chemically modified at several positions (e.g., the nitrogen at position 1, the carbon at position 3) to generate libraries of compounds for screening.
Rationale for the 7-Fluoro Substitution
The fluorine atom at the C7 position is not merely an incidental feature; it is a strategic design element.
-
Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a position susceptible to metabolism can block this pathway, thereby increasing the compound's half-life and oral bioavailability.[8]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the quinoline nitrogen, which can alter receptor binding affinity and cell permeability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a target protein's active site, potentially increasing binding affinity and potency.
Known Biological Activities of Derivatives
While 7-fluoro-4-hydroxyquinolin-2(1H)-one itself is primarily a building block, its derivatives have shown promise in several therapeutic areas. The quinolin-2(1H)-one core is found in compounds with antitumor, anti-inflammatory, and antiplatelet activities.[6][13] For example, derivatives of this scaffold have been investigated as:
-
Antibacterial Agents: The broader quinolone class is famous for its antibacterial properties, and new derivatives are continually being explored to combat resistance.[14][15] The fluorine at C6 (a related position) is a hallmark of the highly successful fluoroquinolone antibiotics, enhancing DNA gyrase binding.[8]
-
Anticancer Agents: Many quinoline-based compounds function as kinase inhibitors or topoisomerase inhibitors, which are key targets in oncology.[4][16]
-
Antiviral Compounds: Certain quinolinone structures have been identified as inhibitors of viral enzymes, such as HIV integrase.[14]
Structure-Activity Relationship (SAR) Logic
The functional groups of 7-fluoro-4-hydroxyquinolin-2(1H)-one provide clear handles for chemical modification, allowing for systematic exploration of the structure-activity relationship.
Caption: Key modification points for SAR studies on the 7-fluoro-4-hydroxyquinolin-2(1H)-one scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, 7-fluoro-4-hydroxyquinolin-2(1H)-one should be handled with appropriate care.
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
7-fluoro-4-hydroxyquinolin-2(1H)-one represents a confluence of desirable traits for a medicinal chemistry scaffold: a privileged core structure, strategic fluorination for improved drug-like properties, and multiple points for synthetic diversification. Its utility as a foundational building block ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on incorporating this scaffold into diversity-oriented synthesis platforms and using it in fragment-based drug design to develop highly potent and selective modulators of new and challenging biological targets. The insights gained from this versatile molecule will undoubtedly contribute to the development of the next generation of medicines.
References
- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
- Quinoline: An Attractive Scaffold in Drug Design. PubMed.
- An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.
- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Books.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing.
- Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Fluorine in drug discovery: Role, design and case studies.
- SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY.
- 86-95-3|4-Hydroxyquinolin-2(1H)-one|BLD Pharm. BLD Pharm.
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- Some reactions of 4-hydroxy-2(1H)-quinolinones.
- Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed.
- 7-Fluoro-4-hydroxycoumarin | CAS 2145-27-9. Ossila.
- Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Deriv
Sources
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. 86-95-3|4-Hydroxyquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 10. ossila.com [ossila.com]
- 11. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 14. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
